molecular formula C10H12N6O B4330692 4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE

4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B4330692
M. Wt: 232.24 g/mol
InChI Key: NQRHXEZBHHNSEH-UHFFFAOYSA-N
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Description

4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound contains a pyrazole ring, a pyridine moiety, and a carbohydrazide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the reaction of pyridin-3-ylmethylamine with 1H-pyrazole-5-carbohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials, reaction scalability, and waste management. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(pyridin-2-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide
  • 4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carbohydrazide
  • 4-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-3-carbohydrazide

Uniqueness

4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine moiety and the carbohydrazide group can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

4-(pyridin-3-ylmethylamino)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c11-15-10(17)9-8(6-14-16-9)13-5-7-2-1-3-12-4-7/h1-4,6,13H,5,11H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRHXEZBHHNSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(NN=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1H-PYRAZOLE-5-CARBOHYDRAZIDE

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